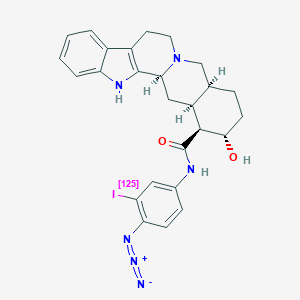
2-Amino-3-dimethylthiocarbamoyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-dimethylthiocarbamoyloxypyridine, commonly known as ADTC, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and has been synthesized through various methods. ADTC has shown promising results in various studies, making it a popular choice for researchers.
Scientific Research Applications
ADTC has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the uptake of dopamine and norepinephrine, making it a potential treatment for psychiatric disorders such as depression and anxiety. ADTC has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, ADTC has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Mechanism Of Action
The mechanism of action of ADTC involves the inhibition of monoamine transporters, including dopamine and norepinephrine transporters. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to various physiological and biochemical effects.
Biochemical And Physiological Effects
ADTC has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to improved mood and cognitive function. ADTC has also been shown to have antioxidant properties, protecting cells from oxidative stress. Additionally, ADTC has been shown to inhibit the growth of cancer cells, making it a potential treatment for cancer.
Advantages And Limitations For Lab Experiments
ADTC has several advantages for lab experiments, including its ability to inhibit the uptake of dopamine and norepinephrine, making it a useful tool for studying the effects of these neurotransmitters. However, ADTC has some limitations, including its potential toxicity and the need for careful handling in the lab.
Future Directions
There are several future directions for research on ADTC. One area of research is the development of new ADTC derivatives with improved efficacy and reduced toxicity. Another area of research is the study of the effects of ADTC on other neurotransmitters and their receptors. Additionally, ADTC could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, ADTC is a chemical compound that has shown promising results in various scientific research studies. It has been synthesized through various methods and has been studied for its potential use in the treatment of psychiatric disorders, Parkinson's disease, and cancer. ADTC has been shown to inhibit the uptake of dopamine and norepinephrine, leading to various biochemical and physiological effects. While ADTC has some limitations, it remains a popular choice for researchers, and there are several future directions for research on this compound.
Synthesis Methods
ADTC can be synthesized through various methods, including the reaction of pyridine-3-carboxylic acid with thionyl chloride and dimethylamine, followed by the reaction with ammonium thiocyanate. The resulting product is then treated with potassium hydroxide to obtain ADTC. Another method involves the reaction of pyridine-3-carboxylic acid with dimethylamine and carbon disulfide, followed by the reaction with ammonium hydroxide. The product is then treated with potassium hydroxide to obtain ADTC.
properties
CAS RN |
110256-18-3 |
|---|---|
Product Name |
2-Amino-3-dimethylthiocarbamoyloxypyridine |
Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
O-(2-aminopyridin-3-yl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C8H11N3OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3,(H2,9,10) |
InChI Key |
AUAKHIDAFUXZFS-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)N |
Canonical SMILES |
CN(C)C(=S)OC1=C(N=CC=C1)N |
synonyms |
Carbamothioic acid, dimethyl-, O-(2-amino-3-pyridinyl) ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





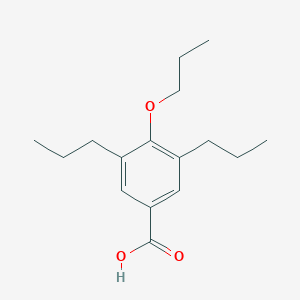
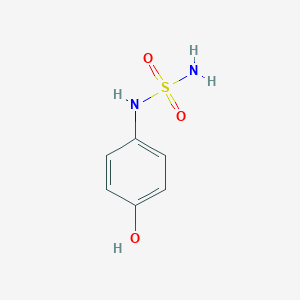
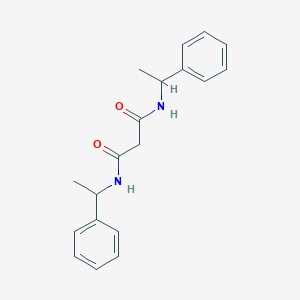
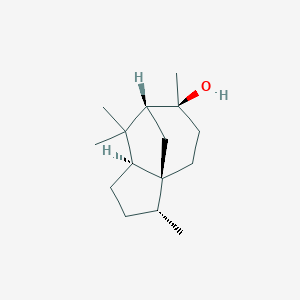

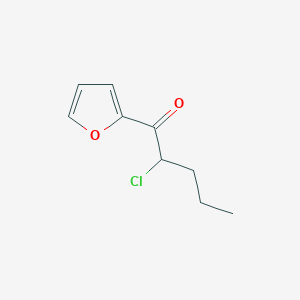


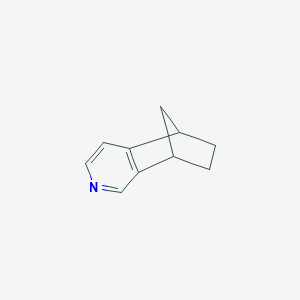
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
